3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
CAS No.:
Cat. No.: VC15311768
Molecular Formula: C22H23N3O4
Molecular Weight: 393.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H23N3O4 |
|---|---|
| Molecular Weight | 393.4 g/mol |
| IUPAC Name | 3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-5-(3-methoxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
| Standard InChI | InChI=1S/C22H23N3O4/c1-28-12-6-11-25-21(14-7-5-8-15(13-14)29-2)18-19(23-24-20(18)22(25)27)16-9-3-4-10-17(16)26/h3-5,7-10,13,21,26H,6,11-12H2,1-2H3,(H,23,24) |
| Standard InChI Key | IDKJGMVAMKNQHE-UHFFFAOYSA-N |
| Canonical SMILES | COCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=CC=C4)OC |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound belongs to the pyrrolo[3,4-c]pyrazole family, characterized by a fused bicyclic system comprising a pyrrole and pyrazole ring. The core structure is substituted at positions 3, 4, and 5 with:
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A 2-hydroxyphenyl group at position 3,
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A 3-methoxyphenyl group at position 4,
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A 3-methoxypropyl chain at position 5.
The 4,5-dihydropyrrolo designation indicates partial saturation of the pyrrole ring, reducing aromaticity and increasing conformational flexibility. The 6(1H)-one suffix denotes a ketone group at position 6 and one exchangeable proton.
Molecular Formula and Weight
The molecular formula C₂₂H₂₃N₃O₄ corresponds to a molecular weight of 393.4 g/mol. Key contributors to the mass include the methoxy groups (31.03 g/mol each) and the hydroxylphenyl moiety (94.11 g/mol).
Table 1: Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | 3-(2-Hydroxyphenyl)-4-(3-methoxyphenyl)-5-(3-methoxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
| SMILES | COCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=CC=C4)OC |
| InChIKey | IDKJGMVAMKNQHE-UHFFFAOYSA-N |
| PubChem CID | 135555202 |
Synthesis and Characterization
Synthetic Pathways
The compound is synthesized via multi-step organic reactions, typically involving:
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Cyclocondensation: Formation of the pyrrolo-pyrazole core using hydrazine hydrate and α,β-unsaturated ketones .
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Functionalization: Introduction of substituents via nucleophilic substitution or coupling reactions. For example, the 3-methoxypropyl group is added through alkylation of a secondary amine intermediate.
Table 2: Key Synthetic Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Cyclocondensation | Hydrazine hydrate, ethanol, reflux |
| 2 | Alkylation | 3-Methoxypropyl bromide, K₂CO₃, DMF |
| 3 | Purification | Column chromatography (SiO₂, ethyl acetate/hexane) |
Analytical Characterization
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HPLC: Purity >95% confirmed via reverse-phase HPLC (C18 column, acetonitrile/water gradient).
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NMR Spectroscopy:
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¹H NMR (400 MHz, CDCl₃): δ 7.8 (d, 1H, pyrazole-H), 6.9–7.2 (m, aromatic-H), 3.8 (s, 3H, OCH₃).
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¹³C NMR: Peaks at 168.2 ppm (C=O), 152–110 ppm (aromatic carbons).
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Chemical Reactivity and Stability
Reactivity of Functional Groups
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Hydroxyphenyl Group: Participates in hydrogen bonding and oxidation reactions. Under acidic conditions, it may form quinone derivatives .
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Methoxy Groups: Resist hydrolysis under physiological conditions but undergo O-demethylation via cytochrome P450 enzymes in metabolic studies .
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Pyrazole Ring: Acts as a weak base (pKa ~4.5) and undergoes electrophilic substitution at the N1 position .
Stability Profile
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Thermal Stability: Decomposes above 250°C (DSC data).
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Photostability: Susceptible to UV-induced degradation; requires storage in amber glass.
Applications and Future Directions
Therapeutic Development
The compound’s structural similarity to COX-2 inhibitors and MAO-B-targeting agents suggests potential in:
Industrial Use
As a building block for synthesizing more complex heterocycles in agrochemicals or materials science.
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